

Application Notes: Acriflavine in High-Throughput Screening for Antivirals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acriflavine

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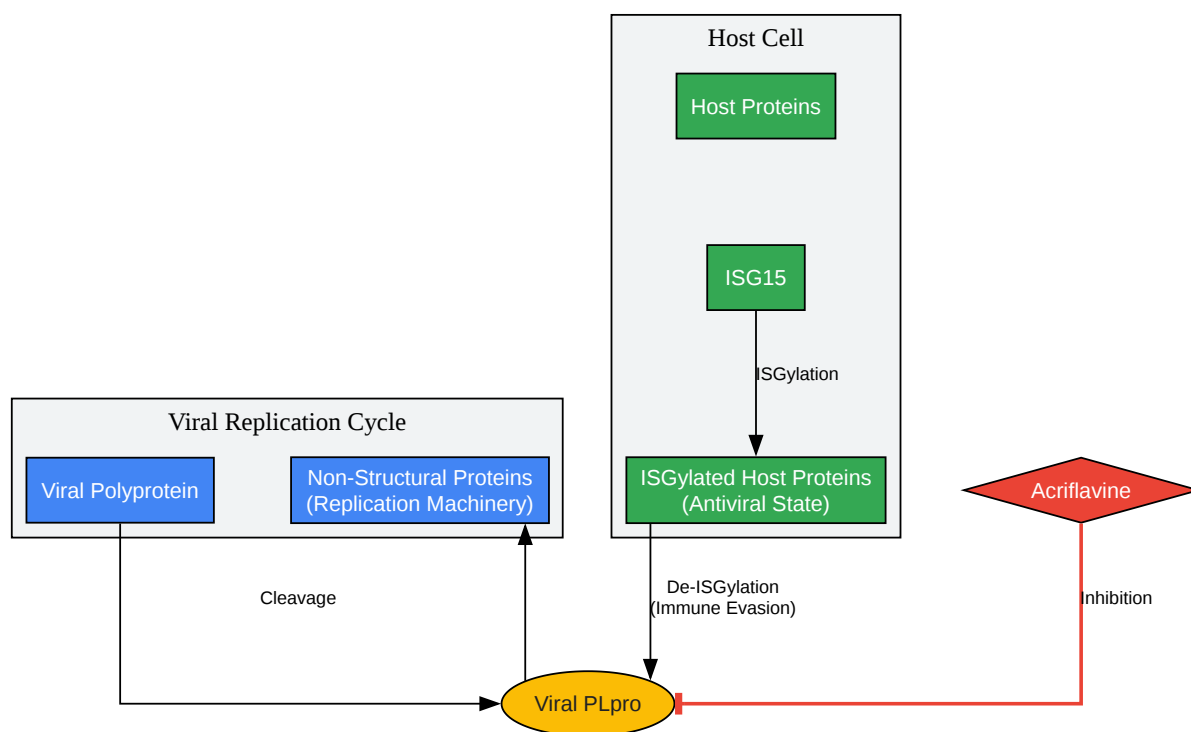
Introduction

Acriflavine (ACF) is an acridine dye historically used as a topical antiseptic.[1] Through modern drug repurposing efforts, facilitated by high-throughput screening (HTS), **acriflavine** has been identified as a potent antiviral agent, particularly against betacoronaviruses like SARS-CoV-2.[2][3] Its established safety profile and low cost make it an attractive candidate for rapid development as a therapeutic.[4] These notes provide a comprehensive overview of **acriflavine**'s application in antiviral HTS, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers in virology and drug development.

Mechanism of Antiviral Action

Acriflavine exerts its primary antiviral effect against coronaviruses by inhibiting the papain-like protease (PLpro).[5][6] PLpro is a crucial viral enzyme responsible for cleaving the viral polyprotein to generate functional viral proteins necessary for replication.[5] Additionally, PLpro strips ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the host's innate immune response.[4][5]

By binding to the catalytic pocket of PLpro, **acriflavine** blocks both of these functions.[2][6] This dual action not only halts viral protein maturation but also helps restore the host's antiviral defenses.[5] Some studies also indicate that **acriflavine** may act as a dual-targeted inhibitor by also inhibiting the main protease (Mpro), another critical enzyme for viral replication.[7][8]



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Caption: **Acriflavine**'s mechanism of action against coronaviruses.

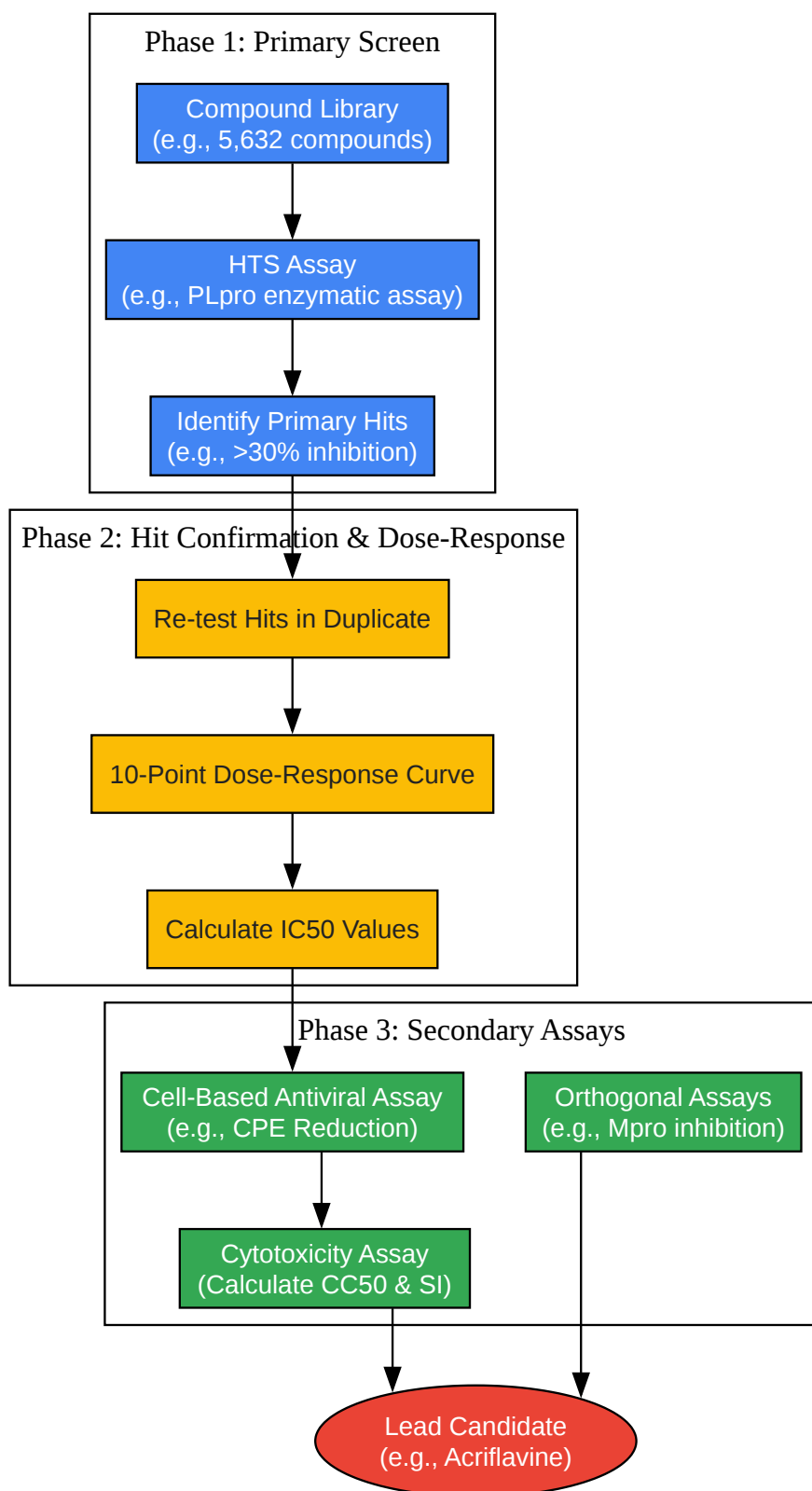
Quantitative Data Summary

The antiviral activity of **acriflavine** has been quantified against several viruses in various cell lines. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index ($SI = CC50/IC50$) are key metrics for evaluating an antiviral candidate. An SI value ≥ 10 is generally considered indicative of promising in vitro activity.[9]

| Virus | Assay Target | Cell Line / System | IC50 | CC50 | Selectivity Index (SI) | Reference |
|------------|-------------------|--------------------|--------------|--------------|------------------------|--|
| SARS-CoV-2 | PLpro Enzyme | N/A | 1.66 μ M | N/A | N/A | [5] [10] |
| SARS-CoV-2 | Mpro Enzyme | N/A | 5.60 μ M | N/A | N/A | [7] [8] |
| SARS-CoV-2 | Viral Replication | A549-ACE2+ | 86 nM | >3.1 μ M | 36 | [5] |
| SARS-CoV-2 | Viral Replication | Vero | 64 nM | >3.4 μ M | 53 | [5] |
| SARS-CoV-2 | Viral Replication | Vero-E6 | 0.15 μ M | N/A | N/A | [7] |
| MERS-CoV | Viral Replication | Vero | 21 nM | >3.4 μ M | 162 | [5] |
| HCoV-OC43 | Viral Replication | HCT-8 | 105 nM | >2.8 μ M | 27 | [5] |
| HCoV-OC43 | Viral Replication | BHK-21 | 28.62 nM | N/A | N/A | [7] |

High-Throughput Screening (HTS) Workflow

Acriflavine was identified as a PLpro inhibitor from a high-throughput screen of a library containing thousands of small-molecule compounds.[\[5\]](#)[\[6\]](#) The general workflow for such a screening campaign is applicable for discovering novel antivirals or repurposing known drugs.



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Caption: A typical HTS workflow for antiviral drug discovery.

Experimental Protocols

Herein are detailed protocols for key experiments in the evaluation of **acriflavine** as an antiviral agent.

Protocol 1: PLpro Enzymatic Inhibition HTS Assay

This protocol describes a biochemical assay to screen for inhibitors of viral papain-like protease using a fluorogenic substrate.

Materials:

- Recombinant, purified PLpro enzyme
- Fluorogenic peptide substrate (e.g., RLRGG-AMC)
- Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT
- Compound library (e.g., **acriflavine**) dissolved in DMSO
- 384-well, black, flat-bottom plates
- Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Methodology:

- **Compound Plating:** Using an acoustic liquid handler, transfer 20-50 nL of each compound from the library into the wells of a 384-well assay plate. Include wells with DMSO only for negative (100% activity) and positive (no enzyme) controls.
- **Enzyme Addition:** Prepare a solution of PLpro in assay buffer at a final concentration of 50 nM. Add 10 µL of the enzyme solution to all wells except the positive control wells (add 10 µL of assay buffer instead).
- **Incubation:** Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.

- Substrate Addition: Prepare a solution of the RLRGG-AMC substrate in assay buffer at a final concentration of 20 μ M.
- Reaction Initiation: Add 10 μ L of the substrate solution to all wells to start the enzymatic reaction. The final volume should be 20 μ L.
- Fluorescence Reading: Immediately place the plate in a plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 15-30 minutes in kinetic mode.
- Data Analysis:
 - Calculate the rate of reaction (slope of fluorescence over time) for each well.
 - Normalize the data using the controls: % Inhibition = $100 * (1 - [\text{Rate_compound} - \text{Rate_positive_control}] / [\text{Rate_negative_control} - \text{Rate_positive_control}])$.
 - Compounds showing inhibition above a defined threshold (e.g., >30% or 3 standard deviations from the mean) are considered primary hits.

Protocol 2: Cell-Based Antiviral (CPE Reduction) Assay

This protocol determines the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE).

Materials:

- Susceptible host cells (e.g., Vero-E6 for SARS-CoV-2)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Infection medium (e.g., DMEM with 2% FBS)
- SARS-CoV-2 virus stock of known titer
- Test compound (**Acriflavine**)
- 96-well clear-bottom tissue culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)

- Luminometer

Methodology:

- Cell Seeding: Seed Vero-E6 cells into 96-well plates at a density of 1×10^4 cells per well in 100 μ L of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
- Compound Addition: Prepare a 2-fold serial dilution of **acriflavine** in infection medium. Remove the growth medium from the cells and add 100 μ L of the diluted compound to the wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
- Incubation: Incubate the plates for 1-2 hours at 37°C.
- Infection: Dilute SARS-CoV-2 in infection medium to achieve a multiplicity of infection (MOI) of 0.01. Add 10 μ L of the diluted virus to all wells except the "cells only" control wells.
- Incubation: Incubate the infected plates for 72 hours at 37°C, 5% CO₂, or until approximately 90% CPE is observed in the "virus only" control wells.
- Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Luminescence Reading: Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the control wells.
 - Plot the percentage of cell viability versus the log of the compound concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit (four-parameter variable slope).

Protocol 3: Cytotoxicity Assay

This protocol measures the toxicity of the compound on the host cells in the absence of a virus to determine the CC₅₀.

Materials:

- Same as Protocol 2, excluding the virus stock.

Methodology:

- Cell Seeding: Seed Vero-E6 cells as described in Protocol 2.
- Compound Addition: Prepare and add the serial dilutions of **acriflavine** to the cells as described in Protocol 2. Include "cells only" controls with no compound.
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C, 5% CO₂.
- Viability Measurement: Measure cell viability using CellTiter-Glo® as described in Protocol 2.
- Data Analysis:
 - Normalize the data to the "cells only" control wells.
 - Plot the percentage of cell viability versus the log of the compound concentration.
 - Calculate the CC50 value using a non-linear regression curve fit.
 - Calculate the Selectivity Index (SI) by dividing the CC50 by the IC50 obtained from Protocol 2.

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- To cite this document: BenchChem. [Application Notes: Acriflavine in High-Throughput Screening for Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2520052#acriflavine-application-in-high-throughput-screening-for-antivirals]

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